5-Ethyl-2-pyrrolylglyoxylic acid

Description

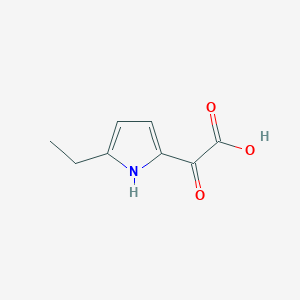

5-Ethyl-2-pyrrolylglyoxylic acid is a pyrrole derivative characterized by an ethyl substituent at the 5-position of the pyrrole ring and a glyoxylic acid moiety at the 2-position. Pyrrole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their heterocyclic aromatic structure and reactivity. Notably, its glyoxylic acid group may enhance solubility or enable further functionalization compared to simpler pyrrole derivatives .

Propriétés

Formule moléculaire |

C8H9NO3 |

|---|---|

Poids moléculaire |

167.16 g/mol |

Nom IUPAC |

2-(5-ethyl-1H-pyrrol-2-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C8H9NO3/c1-2-5-3-4-6(9-5)7(10)8(11)12/h3-4,9H,2H2,1H3,(H,11,12) |

Clé InChI |

MAEFZFNHSYCQKT-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC=C(N1)C(=O)C(=O)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Ethyl-2-pyrrolylglyoxylic acid has the following chemical characteristics:

- Molecular Formula : C8H9NO3

- Molecular Weight : 169.16 g/mol

- IUPAC Name : 5-Ethyl-2-pyrrolidine-1-carboxylic acid

- CAS Number : Not widely listed, indicating it may still be in preliminary research stages.

This compound features a pyrrole ring, which is known for its stability and reactivity, making it a suitable candidate for various synthetic applications.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly in the development of novel pharmaceutical agents.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For example, a study demonstrated that modifications to the pyrrole structure enhanced antibacterial efficacy, with inhibition zones measured through disc diffusion methods showing promising results .

- Anti-inflammatory Properties : Research indicates that compounds similar to this compound can modulate inflammatory responses. In vitro assays revealed reductions in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting potential therapeutic applications in managing inflammatory diseases .

Agricultural Applications

The compound's biological activity extends into agriculture, where it may serve as a biopesticide or growth enhancer.

- Fungicidal Properties : Case studies have indicated that derivatives of this compound can inhibit fungal growth, making them candidates for developing environmentally friendly fungicides. For instance, experiments showed effective inhibition of Candida albicans, highlighting its potential role in crop protection .

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Inhibition of Candida albicans | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Synthesis and Characterization

The synthesis of this compound typically involves reactions with various anhydrides and hydrazides. Characterization techniques include:

- Proton Nuclear Magnetic Resonance (NMR)

- Carbon NMR

- Fourier Transform Infrared Spectroscopy (FTIR)

- Mass Spectrometry

These methods confirm the successful synthesis and purity of the compound, essential for further biological testing.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound derivatives against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Properties

In vitro assays using human cell lines showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines. This suggests a mechanism by which it could be utilized for managing inflammatory conditions effectively.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

The provided evidence lacks direct information on 5-Ethyl-2-pyrrolylglyoxylic acid but includes data on structurally related compounds. Below is a comparative analysis based on functional groups, substituents, and applications:

Table 1: Structural and Functional Comparison

Key Observations:

Functional Groups :

- This compound contains a carboxylic acid group, distinguishing it from 5-Methyl-2-pyrrolidone (lactam) and Pioglitazone (thiazolidinedione). This group may confer higher polarity and acidity, influencing solubility and reactivity.

- Pioglitazone’s thiazolidinedione moiety is critical for its pharmacological activity, targeting peroxisome proliferator-activated receptors (PPARs) .

Substituent Effects: The ethyl group in this compound vs. the methyl group in 5-Methyl-2-pyrrolidone could alter steric effects and lipophilicity.

Applications: 5-Methyl-2-pyrrolidone is a polar aprotic solvent used in industrial and laboratory settings, with strict safety guidelines prohibiting medicinal use .

Research Findings and Limitations

- Synthetic Accessibility: Pyrrole derivatives like this compound are often synthesized via Paal-Knorr or Hantzsch reactions. However, the glyoxylic acid moiety may require additional protection-deprotection steps, complicating synthesis.

- Further research is needed to explore its stability, bioactivity, and industrial relevance.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 5-Ethyl-2-pyrrolylglyoxylic acid, and how should they be applied?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s structure, focusing on the ethyl and pyrrolyl groups (¹H and ¹³C spectra). Pair this with high-performance liquid chromatography (HPLC) to assess purity, using a C18 column and acetonitrile/water mobile phase at a 70:30 ratio. Mass spectrometry (MS) can validate molecular weight, employing electrospray ionization (ESI) in negative ion mode for glyoxylic acid derivatives .

- Critical Note : Cross-validate results with infrared (IR) spectroscopy to detect functional groups like carbonyl (C=O) and pyrrole rings. Reference standards from pharmacopeial guidelines (e.g., USP-NF) should guide validation protocols .

Q. How can researchers optimize synthesis protocols for this compound to improve yield?

- Methodology : Start with a two-step synthesis: (1) Ethylation of 2-pyrrolecarboxylic acid using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) glyoxylation via condensation with glyoxylic acid in acetic acid. Monitor reaction progress with thin-layer chromatography (TLC) and optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of pyrrole derivative to glyoxylic acid).

- Troubleshooting : If yields are low (<50%), consider alternative catalysts like p-toluenesulfonic acid or microwave-assisted synthesis to reduce side reactions .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in metabolic pathways?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model electron density distribution, focusing on the glyoxylic acid moiety’s electrophilic sites. Pair this with molecular docking simulations to predict interactions with enzymes like aldehyde dehydrogenases or cytochrome P450 isoforms.

- Validation : Cross-reference computational results with experimental kinetic studies (e.g., enzyme inhibition assays) to confirm predicted metabolic pathways .

Q. How should contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?

- Methodology :

Replicate Experiments : Ensure sample purity via repeated recrystallization (e.g., using ethanol/water mixtures) and confirm solvent residues are absent.

Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS discrepancies, use high-resolution mass spectrometry (HRMS) to distinguish isobaric interferences.

Statistical Analysis : Apply principal component analysis (PCA) to batch data, identifying outliers caused by instrumental drift or contamination .

Q. What experimental designs are suitable for studying the compound’s role in glycation or oxidative stress pathways?

- Methodology :

- In Vitro Models : Incubate this compound with human serum albumin (HSA) under hyperglycemic conditions (25 mM glucose) and measure advanced glycation end products (AGEs) via fluorescence spectroscopy (ex/em: 370/440 nm).

- Oxidative Stress Assays : Use HepG2 cells treated with tert-butyl hydroperoxide (tBHP) and quantify reactive oxygen species (ROS) via DCFH-DA fluorescence. Include controls with N-acetylcysteine to validate specificity .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about this compound?

- Application :

- Feasible : Ensure access to synthetic intermediates (e.g., ethylpyrrole derivatives) and analytical facilities.

- Novelty : Investigate understudied interactions, such as the compound’s potential as a chelator for metal-induced oxidative stress.

- Ethical : Adhere to institutional guidelines for cytotoxicity testing, particularly if proposing in vivo studies .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodology : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Validate assumptions with Shapiro-Wilk normality tests and apply Bonferroni corrections for multiple comparisons. For small sample sizes, bootstrap resampling improves confidence intervals .

Data Presentation and Validation

Q. How should researchers address limitations in spectroscopic data interpretation for this compound?

- Strategy :

- Document solvent effects (e.g., DMSO vs. CDCl₃ on NMR chemical shifts).

- Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs or ChemDraw).

- Publish raw data in repositories like Zenodo to enable peer validation .

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

- Guidelines :

- Report detailed reaction conditions (e.g., inert atmosphere, exact stir rates).

- Use certified reference materials (CRMs) for calibration, as specified in pharmacopeial monographs (e.g., USP 〈621〉 for chromatography).

- Share synthetic intermediates via platforms like PubChem to enable cross-lab verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.